molecular formula C11H8FNO2 B8623407 2-(6-Fluoroisoquinolin-5-yl)acetic acid

2-(6-Fluoroisoquinolin-5-yl)acetic acid

Cat. No.: B8623407
M. Wt: 205.18 g/mol
InChI Key: FPOFACKEKPHCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluoroisoquinolin-5-yl)acetic acid is a fluorinated heterocyclic building block of significant interest in modern drug discovery and organic synthesis. The compound features an acetic acid chain tethered to a 6-fluoroisoquinoline scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its presence in compounds with a broad spectrum of pharmacological activities . The isoquinoline core is associated with anticancer, antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory actions , making it a valuable template for developing novel bioactive molecules . The incorporation of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to influence a compound's potency, metabolic stability, and membrane permeability. The acetic acid functional group enhances the molecule's utility, allowing it to be readily conjugated or used in condensation reactions to form amides or esters. This makes this compound a versatile key synthetic intermediate for the construction of more complex heterocyclic systems or for use in the synthesis of potential enzyme inhibitors and receptor ligands. While the specific CAS number and mechanism of action for this precise compound require further confirmation from supplier analysis, its structural features align with compounds investigated for their potential to interact with biological targets such as enzymes. Related structures have been explored for their inhibitory potential against targets like PDE4B, demonstrating the relevance of such scaffolds in pharmacological research . This product is provided for research applications as a chemical reference standard and synthetic intermediate. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-(6-fluoroisoquinolin-5-yl)acetic acid

InChI

InChI=1S/C11H8FNO2/c12-10-2-1-7-6-13-4-3-8(7)9(10)5-11(14)15/h1-4,6H,5H2,(H,14,15)

InChI Key

FPOFACKEKPHCAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)CC(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS No. Molecular Formula MW Key Features Applications/Notes
2-(isoquinolin-5-yl)acetic acid 395074-85-8 C₁₁H₉NO₂ 187.19 Non-fluorinated isoquinoline derivative Precursor for fluorinated analogs
(isoquinolin-5-yloxy)acetic acid (TUC) N/A C₁₁H₉NO₃ 203.19 Oxygen linker between acetic acid and isoquinoline Structural variation for solubility studies
2-(3-Bromo-4-methoxyphenyl)acetic acid N/A C₉H₉BrO₃ 257.07 Bromine and methoxy substituents on phenyl ring Used in natural product synthesis (e.g., Combretastatin A-4)
2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic acid 882689-21-6 C₁₁H₈ClNO₄ 253.63 Chloro and isoxazole substituents Research chemical with slight solubility in DMSO
2-(3-Methylisoxazol-5-yl)acetic acid 19668-85-0 C₆H₇NO₃ 141.13 Isoxazole ring with methyl group Commercial availability (95% purity)

Physicochemical Properties

  • Fluorination Effects: The addition of fluorine at position 6 in 2-(6-Fluoroisoquinolin-5-yl)acetic acid increases molecular weight (~19 Da compared to non-fluorinated analog) and likely enhances lipophilicity (LogP) .
  • Fluorinated derivatives may exhibit similar trends due to increased hydrophobicity.

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